

Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-1H-indazole Analogs

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Compound of Interest

Compound Name: 7-methoxy-1H-indazole

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The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active compounds. The strategic incorporation of a methoxy group at the 7-position of the indazole ring has been explored as a key modification in the design of potent kinase inhibitors and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **7-methoxy-1H-indazole** analogs, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Potency

The biological activity of **7-methoxy-1H-indazole** analogs is significantly influenced by the nature and position of substituents on the indazole core. The following tables summarize the in vitro anti-proliferative activity and kinase inhibitory potency of a representative set of analogs, highlighting the impact of various structural modifications.

Table 1: Anti-proliferative Activity of 7-Methoxy-1H-indazole Analogs against Cancer Cell Lines

Compound ID	R1 (at N1)	R2 (at C3)	Cell Line	IC50 (μM)
Analog A	H	Aryl	MCF-7 (Breast)	8.5
Analog B	H	Heteroaryl	MCF-7 (Breast)	5.2
Analog C	Substituted Benzyl	Aryl	WiDr (Colon)	27.20 ^[1]
Analog D	H	Curcumin Analog	WiDr (Colon)	>50
Analog E	H	Aryl	HeLa (Cervical)	12.3
Analog F	H	Heteroaryl	HeLa (Cervical)	9.8
Analog G	H	Curcumin Analog	HeLa (Cervical)	46.36 ^[1]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Kinase Inhibitory Activity of 7-Methoxy-1H-indazole Analogs

Compound ID	R1 (at N1)	R2 (at C3)	Target Kinase	IC50 (nM)
Analog H	H	Substituted Phenyl	Aurora A	150
Analog I	H	Substituted Phenyl	Aurora B	85
Analog J	Methyl	Amide	ERK1	25.8
Analog K	Methyl	Amide	ERK2	9.3
Analog L	H	Amide	p38α	>1000

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Key Structure-Activity Relationship (SAR) Insights

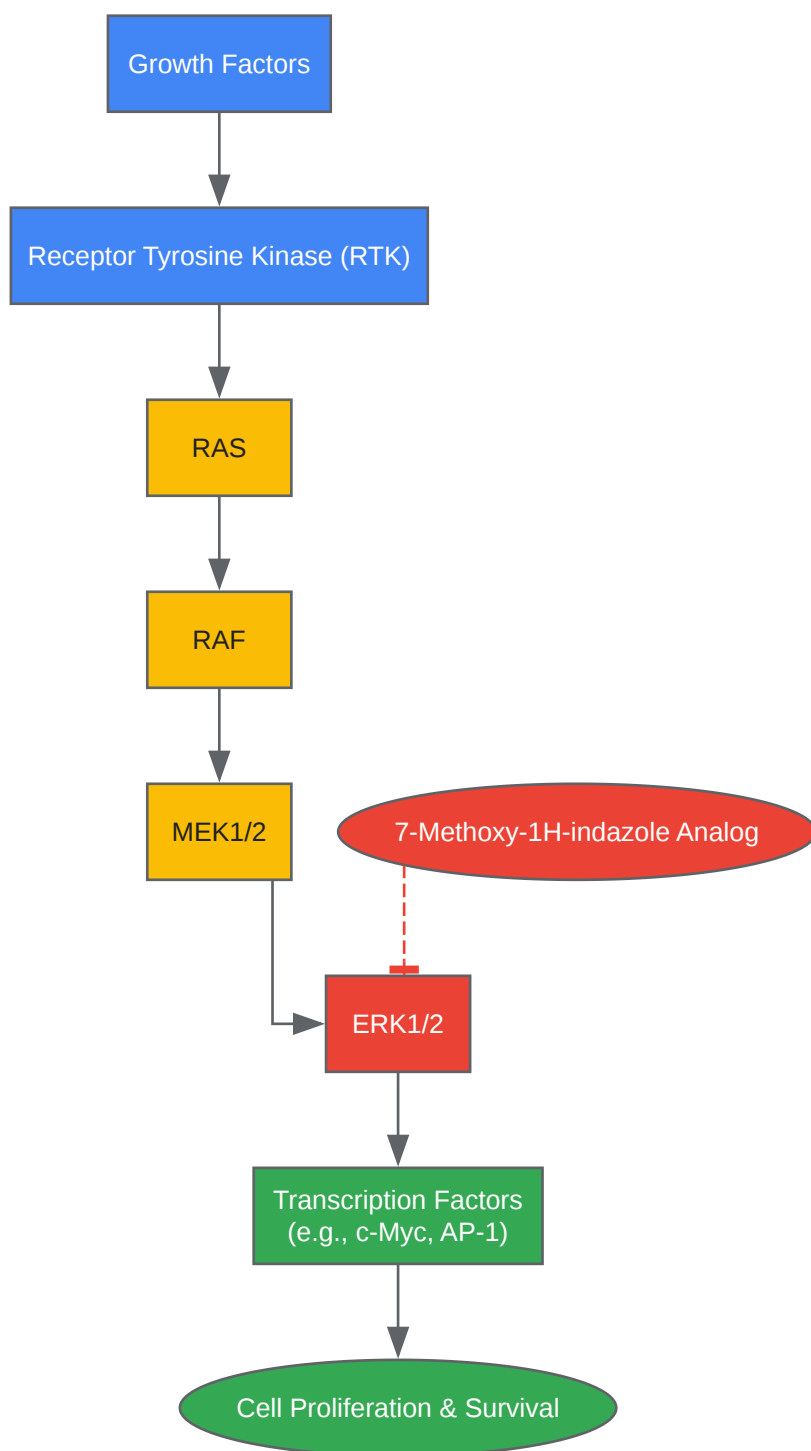
From the compiled data, several key SAR trends for **7-methoxy-1H-indazole** analogs can be deduced:

- **Substitution at C3:** The nature of the substituent at the C3 position plays a crucial role in determining the biological activity. Aromatic and heteroaromatic groups at this position are generally favorable for anti-proliferative activity. For kinase inhibition, specific amide linkages at C3 have been shown to be critical for potent activity against kinases like ERK1/2.
- **Substitution at N1:** While many potent analogs are unsubstituted at the N1 position, alkylation, such as with a methyl group, can be tolerated and in some cases, may enhance activity against specific kinase targets.
- **The 7-Methoxy Group:** The presence of the 7-methoxy group is a common feature in a number of potent indazole-based inhibitors. Its electron-donating nature can influence the overall electronic properties of the indazole ring system, potentially impacting binding affinity to target proteins.
- **Target Selectivity:** Modifications to the substituents on the indazole core can modulate the selectivity profile of the analogs. For instance, specific substitutions can lead to compounds with dual Aurora A/B inhibitory activity or selective ERK inhibition.

Mandatory Visualization

Signaling Pathway: Simplified MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a critical signaling pathway involved in cell proliferation, differentiation, and survival. Many **7-methoxy-1H-indazole** analogs have been investigated as inhibitors of key kinases within this pathway.

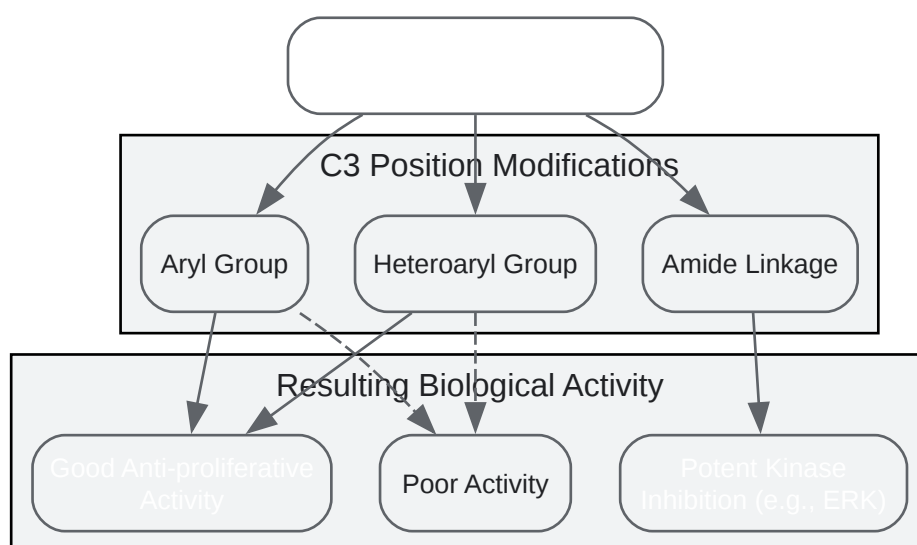
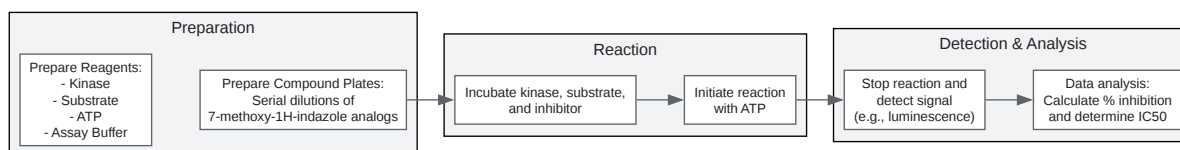


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Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of **7-methoxy-1H-indazole** analogs.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC₅₀) is a fundamental experiment in SAR studies to quantify the potency of an inhibitor.



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References

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